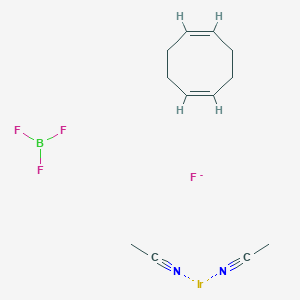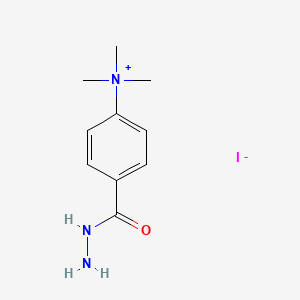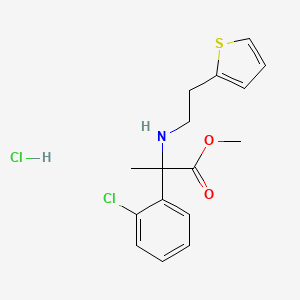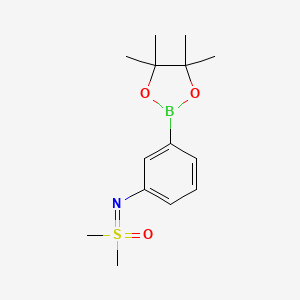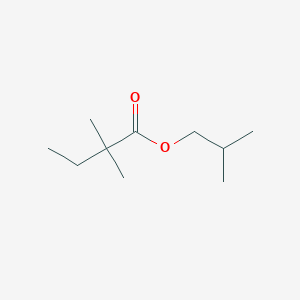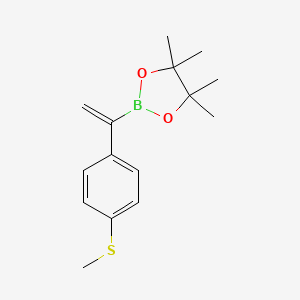
4,4,5,5-Tetramethyl-2-(1-(4-(methylthio)phenyl)vinyl)-1,3,2-dioxaborolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4,5,5-Tetramethyl-2-(1-(4-(methylthio)phenyl)vinyl)-1,3,2-dioxaborolane is an organoboron compound that has garnered significant interest in the fields of organic synthesis and medicinal chemistry. This compound is characterized by its unique structure, which includes a boron atom within a dioxaborolane ring and a vinyl group attached to a phenyl ring substituted with a methylthio group. The presence of the boron atom makes it a valuable intermediate in various chemical reactions, particularly in cross-coupling reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-(1-(4-(methylthio)phenyl)vinyl)-1,3,2-dioxaborolane typically involves the reaction of 4-(methylthio)benzaldehyde with a boron-containing reagent under specific conditions. One common method involves the use of a Suzuki-Miyaura coupling reaction, where 4-(methylthio)benzaldehyde is reacted with a boronic acid or boronate ester in the presence of a palladium catalyst and a base. The reaction is typically carried out in an organic solvent such as toluene or ethanol, under an inert atmosphere, and at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-throughput screening and optimization of reaction conditions is crucial in industrial settings to maximize efficiency and minimize costs.
Analyse Chemischer Reaktionen
Types of Reactions
4,4,5,5-Tetramethyl-2-(1-(4-(methylthio)phenyl)vinyl)-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The vinyl group can be reduced to an ethyl group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The boron atom can participate in substitution reactions, particularly in Suzuki-Miyaura coupling reactions, where it reacts with aryl or vinyl halides to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Palladium catalyst, base (e.g., potassium carbonate), organic solvent (e.g., toluene, ethanol).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Ethyl-substituted derivatives.
Substitution: Various aryl or vinyl-substituted products.
Wissenschaftliche Forschungsanwendungen
4,4,5,5-Tetramethyl-2-(1-(4-(methylthio)phenyl)vinyl)-1,3,2-dioxaborolane has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in cross-coupling reactions.
Biology: Investigated for its potential as a probe in biological systems due to its unique structural features.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism by which 4,4,5,5-Tetramethyl-2-(1-(4-(methylthio)phenyl)vinyl)-1,3,2-dioxaborolane exerts its effects is primarily through its ability to participate in cross-coupling reactions. The boron atom in the dioxaborolane ring acts as a Lewis acid, facilitating the formation of new carbon-carbon bonds. The vinyl group provides a site for further functionalization, allowing the compound to be incorporated into more complex structures. The methylthio group can undergo oxidation or reduction, adding to the compound’s versatility in chemical transformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
- (2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(pyrrolidin-1-yl)methanone
Uniqueness
4,4,5,5-Tetramethyl-2-(1-(4-(methylthio)phenyl)vinyl)-1,3,2-dioxaborolane is unique due to the presence of the methylthio group, which provides additional sites for chemical modification
Eigenschaften
Molekularformel |
C15H21BO2S |
|---|---|
Molekulargewicht |
276.2 g/mol |
IUPAC-Name |
4,4,5,5-tetramethyl-2-[1-(4-methylsulfanylphenyl)ethenyl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C15H21BO2S/c1-11(12-7-9-13(19-6)10-8-12)16-17-14(2,3)15(4,5)18-16/h7-10H,1H2,2-6H3 |
InChI-Schlüssel |
YKVQLXMECRQHRC-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C(=C)C2=CC=C(C=C2)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


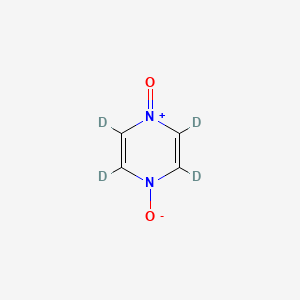

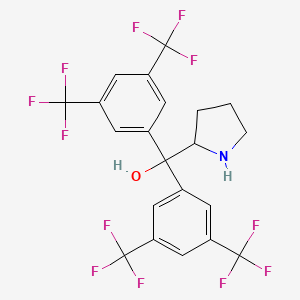
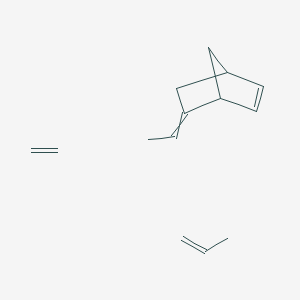
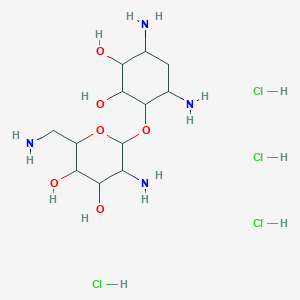
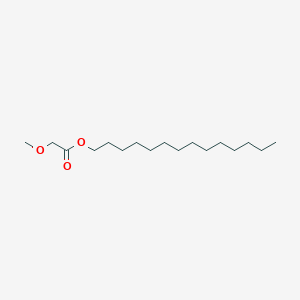
![23-Amino-10-ethyl-18-fluoro-10-hydroxy-19-methyl-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaene-5,9-dione;methanesulfonic acid;dihydrate](/img/structure/B13402461.png)
